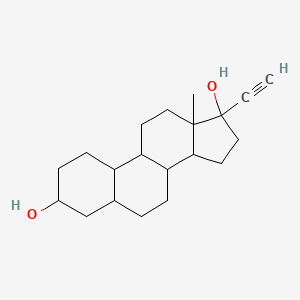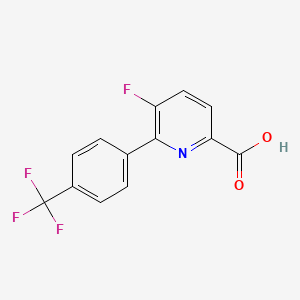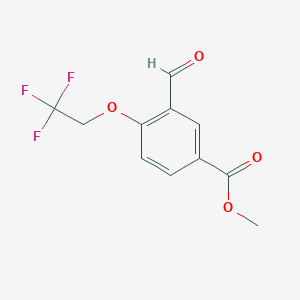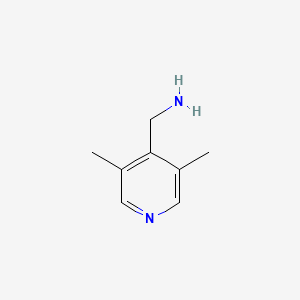
5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C₁₂H₈ClFO₃S and a molecular weight of 286.71 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chloro group, a carboxylic acid group, and a 3-fluorobenzyl ether group. It is primarily used in research and development settings, particularly in the field of pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the 3-Fluorobenzyl Ether: The 3-fluorobenzyl ether group can be introduced through a nucleophilic substitution reaction between 3-fluorobenzyl alcohol and the thiophene ring, typically using a base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of a phenol with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted thiophenes.
科学的研究の応用
5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their activity.
Pathways: Biological pathways that are modulated by the compound, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: Lacks the 3-fluorobenzyl ether group.
3-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid: Lacks the chloro group.
5-Chloro-3-((3-methylbenzyl)oxy)thiophene-2-carboxylic acid: Has a methyl group instead of a fluorine atom on the benzyl ether.
Uniqueness
5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to the combination of its chloro, 3-fluorobenzyl ether, and carboxylic acid groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
特性
分子式 |
C12H8ClFO3S |
|---|---|
分子量 |
286.71 g/mol |
IUPAC名 |
5-chloro-3-[(3-fluorophenyl)methoxy]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8ClFO3S/c13-10-5-9(11(18-10)12(15)16)17-6-7-2-1-3-8(14)4-7/h1-5H,6H2,(H,15,16) |
InChIキー |
LCZOKZIMSGBEDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)COC2=C(SC(=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)



![N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12076641.png)
![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)
![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)


![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)

![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)


